2-Amino-2-(5-bromopyridin-3-YL)ethan-1-OL
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Overview
Description
2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol is a chemical compound with the molecular formula C7H9BrN2O It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol typically involves the bromination of pyridine derivatives followed by amination and hydroxylation reactions. One common method involves the bromination of 3-pyridinol to obtain 5-bromo-3-pyridinol, which is then subjected to amination to introduce the amino group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups such as alkyl, aryl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or Grignard reagents.
Major Products Formed
Oxidation: Oxo derivatives such as 2-oxo-2-(5-bromopyridin-3-yl)ethan-1-ol.
Reduction: De-brominated products like 2-amino-2-(pyridin-3-yl)ethan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atom can participate in halogen bonding, further stabilizing the interaction with the target molecule. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-(5-chloropyridin-3-yl)ethan-1-ol: Similar structure but with a chlorine atom instead of bromine.
2-Amino-2-(5-fluoropyridin-3-yl)ethan-1-ol: Contains a fluorine atom instead of bromine.
2-Amino-2-(5-iodopyridin-3-yl)ethan-1-ol: Contains an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Amino-2-(5-bromopyridin-3-yl)ethan-1-ol imparts unique chemical properties such as higher reactivity in substitution reactions and the ability to form halogen bonds. These properties make it a valuable compound for specific applications where such interactions are beneficial .
Properties
Molecular Formula |
C7H9BrN2O |
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Molecular Weight |
217.06 g/mol |
IUPAC Name |
2-amino-2-(5-bromopyridin-3-yl)ethanol |
InChI |
InChI=1S/C7H9BrN2O/c8-6-1-5(2-10-3-6)7(9)4-11/h1-3,7,11H,4,9H2 |
InChI Key |
FIVFUVIGLMTVPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Br)C(CO)N |
Origin of Product |
United States |
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